molecular formula C10H8O B161577 5-Ethynyl-2,3-dihydro-1-benzofuran CAS No. 132464-87-0

5-Ethynyl-2,3-dihydro-1-benzofuran

Cat. No.: B161577
CAS No.: 132464-87-0
M. Wt: 144.17 g/mol
InChI Key: OERRNMOURWJLFE-UHFFFAOYSA-N
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Description

5-Ethynyl-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Biological Activity

5-Ethynyl-2,3-dihydro-1-benzofuran is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and research findings that highlight its potential therapeutic applications.

  • Molecular Formula : C10H8O
  • Molecular Weight : 144.17 g/mol
  • Purity : Typically around 95% .

This compound exhibits a range of biological activities due to its structural characteristics. The compound interacts with various cellular targets, influencing biochemical pathways that are critical for cellular function:

  • Anti-tumor Activity : The compound may inhibit cell growth and induce apoptosis through modulation of cell cycle regulation and DNA repair mechanisms .
  • Antioxidant Properties : Similar to other benzofuran derivatives, it may scavenge free radicals and reduce oxidative stress .
  • Neuropathic Pain Relief : Some derivatives have shown efficacy in animal models of neuropathic pain by acting as selective cannabinoid receptor 2 (CB2) agonists .

1. Antitumor Effects

Research indicates that benzofuran derivatives can exhibit significant anti-tumor properties. Studies have demonstrated that these compounds can disrupt cancer cell proliferation and promote apoptosis in various cancer cell lines.

2. Neuroprotective Effects

A study highlighted the neuroprotective potential of benzofuran analogs against head injuries in mice. These compounds were evaluated based on their ability to inhibit lipid peroxidation and scavenge superoxide radicals, suggesting their utility in treating neurodegenerative conditions .

3. Antimicrobial Activity

The antibacterial and antifungal activities of benzofuran derivatives have been explored, demonstrating effectiveness against several microbial strains. This suggests potential applications in developing new antimicrobial agents .

Case Studies

StudyModelFindings
Neuropathic Pain in RatsThe compound reversed neuropathic pain without affecting locomotor behavior.
Neuroprotection in MiceShowed protective effects against head injuries by inhibiting oxidative stress markers.
Antibacterial ActivityDemonstrated strong activity against Gram-positive bacteria and fungi.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its low molecular weight and lipophilic nature. This profile is essential for its therapeutic efficacy in vivo.

Properties

IUPAC Name

5-ethynyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERRNMOURWJLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567972
Record name 5-Ethynyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132464-87-0
Record name 5-Ethynyl-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.